![molecular formula C39H53N9O14S B175416 Amanitins CAS No. 11030-71-0](/img/structure/B175416.png)
Amanitins
Overview
Description
Amanitins are a group of highly toxic bicyclic octapeptides found in several species of the Amanita genus, most notably in Amanita phalloides (death cap mushroom), Amanita virosa (destroying angel), and Amanita verna . These compounds are known for their potent inhibition of RNA polymerase II, leading to severe and often fatal poisoning in humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amanitins is complex due to their intricate bicyclic structure. The process involves multiple steps, including peptide bond formation, cyclization, and oxidation. The key steps include:
Peptide Bond Formation: This is typically achieved using solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized to form the bicyclic structure.
Oxidation: Specific amino acid residues are oxidized to achieve the final structure.
Industrial Production Methods: Industrial production of this compound is not common due to their high toxicity and complex synthesis. Instead, these compounds are usually extracted from Amanita mushrooms using methods such as solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Amanitins undergo various chemical reactions, including:
Oxidation: Specific residues within the peptide can be oxidized to form the active structure.
Reduction: Reduction reactions can reverse the oxidation state of certain residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.
Major Products Formed: The major products formed from these reactions are various analogs of this compound, which can have different biological activities and toxicities .
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
Recent advancements have positioned α-amanitin as a promising payload in ADCs for cancer treatment. These conjugates leverage the targeting ability of antibodies to deliver the cytotoxic effects of amanitin directly to tumor cells, including those resistant to conventional therapies:
- Targeted Therapy : ADCs utilizing α-amanitin have shown efficacy against therapy-resistant tumor cells, including those expressing multi-drug resistant transporters .
- Preclinical Studies : Research indicates that these ADCs can effectively kill various cancer cell types while exhibiting good tolerance in animal models .
Detection of Amanitins
The development of sensitive detection methods for this compound is crucial for both clinical toxicology and food safety:
- Magnetic Bead-ELISA : A novel method using DNA aptamers has been established for detecting α-amanitin in mushroom samples and human urine, with a detection limit of 0.1 μg/mL .
- Affinity Column Chromatography : This technique employs monoclonal antibodies to rapidly analyze amatoxins in biological samples, enhancing the ability to diagnose mushroom poisoning quickly .
Clinical Toxicology
A case study involving a patient who ingested Amanita phalloides revealed significant hepatotoxicity due to α-amanitin exposure. The patient was treated with silibinin and N-acetylcysteine, which showed promising results in reducing mortality associated with amanitin poisoning .
Preclinical Trials on ADCs
In preclinical trials, α-amanitin-based ADCs demonstrated significant tumor regression in models of various cancers, highlighting their potential as targeted therapies . However, challenges remain regarding the full understanding of amanitin's toxicological mechanisms and the need for more comprehensive clinical studies.
Summary of Findings
The applications of this compound extend beyond their notorious reputation as deadly toxins. Their unique properties are being harnessed for innovative therapeutic strategies, particularly in oncology, while also improving diagnostic capabilities for mushroom poisoning.
Mechanism of Action
Amanitins exert their effects by binding to and inhibiting RNA polymerase II, an enzyme crucial for the transcription of DNA into messenger RNA (mRNA). This inhibition prevents the synthesis of mRNA, leading to a halt in protein production and ultimately causing cell death. The primary molecular targets are the largest subunit of RNA polymerase II, RNApb1, bridge helix, and trigger loop .
Comparison with Similar Compounds
Phallotoxins: Another group of toxins found in Amanita mushrooms, which primarily target actin filaments in cells.
Virotoxins: Similar to phallotoxins but with different structural features and targets.
Uniqueness of Amanitins: this compound are unique due to their specific inhibition of RNA polymerase II, which is not observed with phallotoxins or virotoxins. This unique mechanism makes this compound particularly potent and deadly .
Biological Activity
Amanitins are a group of cyclic peptides primarily found in the Amanita genus of mushrooms, particularly in Amanita phalloides (death cap mushroom). The most notable among these toxins are α-amanitin, β-amanitin, and γ-amanitin, with α-amanitin being the most toxic. This article explores the biological activity of this compound, focusing on their mechanisms of action, toxic effects, detection methods, and potential therapeutic applications.
This compound exert their toxic effects primarily through the inhibition of RNA polymerase II, an essential enzyme for mRNA synthesis. This inhibition leads to a cessation of protein synthesis, which is particularly detrimental to rapidly dividing cells such as hepatocytes (liver cells) and renal tubular cells.
Inhibition of RNA Polymerase II
- α-Amanitin : The most potent inhibitor among this compound, α-amanitin binds to RNA polymerase II and prevents transcription. Studies have shown that even low concentrations can have significant effects on cellular metabolism and viability. For example, in Vero cells, concentrations as low as 1 ng/mL increased metabolic activity, while higher concentrations (10 μg/mL) resulted in cell death due to toxicity .
Toxic Effects
The toxic effects of this compound are well-documented through various case studies and clinical reports. The following table summarizes the key toxicological findings associated with amanitin exposure:
Detection Methods
Detecting this compound in biological samples is crucial for diagnosis and treatment. Several assays have been developed to measure their biological activity:
- MTT-formazan Assay : This colorimetric assay measures cell viability by detecting mitochondrial activity. It has been used to determine the cytotoxic effects of α-amanitin at varying concentrations over time .
- Quantitative PCR (qPCR) : A more sensitive method that quantifies the inhibition of viral replication in HEK293 cells treated with α-amanitin. This method demonstrated a 100-fold improvement in sensitivity compared to traditional assays .
- GFP Expression-Based Assay : This assay measures the expression of green fluorescent protein as an indicator of cellular activity post-amanitin exposure, providing a simple yet effective detection method .
Paradoxical Effects
Interestingly, lower concentrations of α-amanitin can paradoxically enhance cellular activity by stimulating certain metabolic pathways despite its overall toxic nature. For instance, at 1 ng/mL, α-amanitin increased adenovirus replication in treated HEK293 cells, suggesting a complex interaction between toxicity and cellular response .
Therapeutic Implications
Given the high toxicity of this compound and their mechanism of action, research has focused on developing antidotes and therapeutic strategies:
- Silibinin : Extracted from milk thistle, silibinin has shown promise as a protective agent against liver damage caused by this compound.
- N-acetyl-cysteine : Another compound that has been used effectively in clinical settings to mitigate hepatotoxicity.
Properties
IUPAC Name |
2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8,22-dihydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N9O14S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-63-38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDNHCHNENLLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N9O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11030-71-0 | |
Record name | Amanitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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